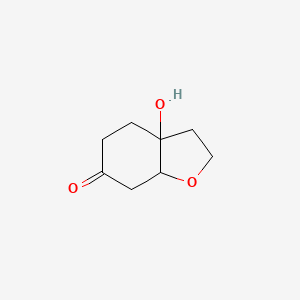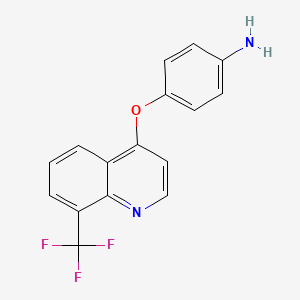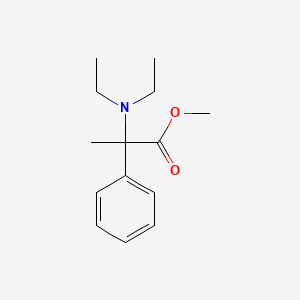
2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a dimethylamino acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid typically involves multi-step organic reactions. One possible route could be:
Halogenation: Starting with a phenyl ring, bromination and fluorination can be carried out using bromine and fluorine sources under controlled conditions.
Amination: Introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions could target the phenyl ring or the carboxylic acid group.
Substitution: The bromine and fluorine atoms on the phenyl ring make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex organic molecules.
Biology: In studies involving enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the synthesis of agrochemicals or materials science.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Bromo-2-chlorophenyl)-2-(dimethylamino)acetic acid
- 2-(5-Bromo-2-methylphenyl)-2-(dimethylamino)acetic acid
- 2-(5-Bromo-2-nitrophenyl)-2-(dimethylamino)acetic acid
Uniqueness
The presence of both bromine and fluorine atoms on the phenyl ring makes 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid unique. These halogens can significantly influence the compound’s reactivity and interactions, potentially leading to unique biological or chemical properties.
Propiedades
Fórmula molecular |
C10H11BrFNO2 |
|---|---|
Peso molecular |
276.10 g/mol |
Nombre IUPAC |
2-(5-bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid |
InChI |
InChI=1S/C10H11BrFNO2/c1-13(2)9(10(14)15)7-5-6(11)3-4-8(7)12/h3-5,9H,1-2H3,(H,14,15) |
Clave InChI |
NCBJBRPZRWXYMP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(C1=C(C=CC(=C1)Br)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)
![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)


![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)

![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)

![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)

![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)

![7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12110748.png)
